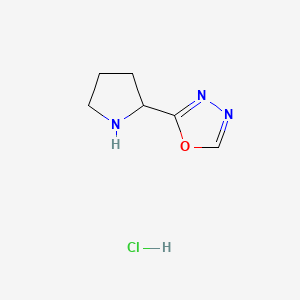

2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hcl

Description

Historical Context and Significance of Nitrogen and Oxygen Heterocycles in Synthetic Methodology

The history of heterocyclic chemistry is deeply intertwined with the development of organic chemistry, dating back to the 19th century. wikipedia.org Early discoveries, such as the isolation of furan (B31954) in 1831 and pyrrole (B145914) in 1834, marked the beginning of a new era of chemical exploration. wikipedia.orgnumberanalytics.com These cyclic compounds, which contain at least one atom other than carbon within their ring structure, were initially found in natural sources like bone char and were pivotal in the burgeoning dye industry. numberanalytics.comresearchgate.net

Heterocycles containing nitrogen and oxygen are particularly significant. nih.gov They are fundamental components of life, forming the basis of nucleic acids (purines and pyrimidines), amino acids (like proline), and a vast array of alkaloids and vitamins. researchgate.netmdpi.com Their presence in such a wide range of biologically crucial molecules has made them a primary focus for synthetic chemists. nih.gov The development of synthetic methodologies to construct and modify these rings has been a central theme in organic chemistry, leading to profound advancements in medicine and materials science. numberanalytics.com The unique electronic and steric properties conferred by the heteroatoms influence the molecule's reactivity, conformation, and ability to interact with biological macromolecules, making them indispensable tools in drug design. nih.gov

Importance of Pyrrolidine (B122466) Ring Systems as Building Blocks in Chemical Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in biologically active compounds. mdpi.comnih.gov This scaffold is a cornerstone in the synthesis of a wide array of natural products, particularly alkaloids, and is a key component in numerous FDA-approved drugs. mdpi.comresearchgate.net Its significance stems from several key features:

Chirality: The pyrrolidine ring can possess multiple stereogenic centers, which is crucial for enantioselective interactions with biological targets. The naturally occurring amino acid L-proline, which features a pyrrolidine ring, is a frequently used chiral building block in asymmetric synthesis. nih.gov

Structural Versatility: The non-planar, puckered nature of the saturated ring allows for a three-dimensional exploration of chemical space, which is advantageous for optimizing binding interactions with proteins and enzymes. nih.gov

Synthetic Accessibility: A multitude of synthetic routes have been developed to access substituted pyrrolidines, including methods starting from precursors like proline or through cyclization reactions of acyclic compounds. mdpi.comresearchgate.net

The pyrrolidine nucleus is integral to the structure of many important compounds, highlighting its role as a privileged scaffold in chemical synthesis. nih.govresearchgate.net

Table 1: Examples of Compounds Featuring the Pyrrolidine Scaffold

| Compound Name | Description |

|---|---|

| Proline | An amino acid that is a fundamental constituent of proteins. mdpi.com |

| Nicotine | A well-known alkaloid found in the tobacco plant. mdpi.com |

| Captopril | An angiotensin-converting enzyme (ACE) inhibitor used in medicine. mdpi.com |

| Anisomycin | A pyrrolidine-based antibiotic. mdpi.com |

Role of 1,3,4-Oxadiazole (B1194373) Moieties as Versatile Scaffolds in Advanced Organic Synthesis

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety has emerged as a highly valuable scaffold in organic and medicinal chemistry. Unlike its saturated counterparts, the aromatic nature of the 1,3,4-oxadiazole ring imparts significant chemical and metabolic stability.

Key attributes of the 1,3,4-oxadiazole scaffold include:

Bioisosteric Replacement: It is often used as a bioisostere for amide and ester functional groups. This substitution can improve pharmacokinetic properties by increasing resistance to enzymatic hydrolysis while maintaining key hydrogen bonding interactions with biological targets. nih.gov

Synthetic Versatility: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically involving the cyclization of acylhydrazides with various dehydrating agents. researchgate.net This allows for the straightforward introduction of diverse substituents at either end of the scaffold.

The incorporation of the 1,3,4-oxadiazole moiety is a common strategy in the design of compounds for various applications. nih.govjchemrev.com

Table 2: Examples of Compounds Featuring the 1,3,4-Oxadiazole Scaffold

| Compound Name | Description |

|---|---|

| Tiodazosin | An antihypertensive agent. nih.gov |

| Nesapidil | A compound investigated for its cardiovascular effects. nih.gov |

| Raltegravir | An antiretroviral drug containing an oxadiazole moiety. |

| Zibotentan | An endothelin receptor antagonist studied in oncology. |

Rationale for Research on Hybrid Pyrrolidine-Oxadiazole Architectures

The design of hybrid molecules that covalently link two or more distinct pharmacophoric scaffolds is a powerful strategy in modern chemical research. The rationale for creating hybrid architectures featuring both a pyrrolidine ring and a 1,3,4-oxadiazole moiety is based on the principle of molecular hybridization. This approach aims to combine the advantageous properties of each individual scaffold into a single molecule. rsc.org

The primary motivations for this research include:

Synergistic or Additive Effects: Combining the three-dimensional, stereochemically rich nature of the pyrrolidine ring with the stable, aromatic, and bioisosteric properties of the 1,3,4-oxadiazole can lead to compounds with enhanced or novel activities. researchgate.net

Access to New Chemical Space: The fusion of these two distinct heterocyclic systems allows chemists to explore novel molecular frameworks that are not readily accessible through other means.

Multi-Targeting Potential: In medicinal chemistry, such hybrids could be designed to interact with multiple biological targets simultaneously, a concept that is gaining traction for treating complex diseases. nih.govresearchgate.net

Research into compounds like 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole (B6279708) is driven by the hypothesis that the unique combination of a flexible, saturated amine heterocycle and a rigid, aromatic diazole could yield molecules with unique chemical properties and functions. nih.gov Studies have explored such hybrids for their potential as inhibitors of enzymes like DNA gyrase and topoisomerase IV. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10ClN3O |

|---|---|

Molecular Weight |

175.61 g/mol |

IUPAC Name |

2-pyrrolidin-2-yl-1,3,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-9-8-4-10-6;/h4-5,7H,1-3H2;1H |

InChI Key |

OJNYDBYCSZIMQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NN=CO2.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Pyrrolidin 2 Yl 1,3,4 Oxadiazole Systems

Electrophilic Aromatic Substitution Reactions on the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient aromatic system. chemicalbook.com This deficiency is a consequence of the presence of two electronegative, pyridine-type nitrogen atoms, which significantly reduce the electron density at the C2 and C5 carbon atoms. chemicalbook.com As a result, electrophilic aromatic substitution reactions on the carbon atoms of the 1,3,4-oxadiazole ring are exceptionally difficult and rarely occur. globalresearchonline.net

The primary characteristics of the oxadiazole ring's reactivity towards electrophiles are:

Low Electron Density: The inductive electron withdrawal by the two nitrogen atoms deactivates the ring towards attack by electrophiles. globalresearchonline.net

Resistance to Substitution: Classic electrophilic substitution reactions such as nitration and sulfonation have not been successfully reported on the unsubstituted 1,3,4-oxadiazole ring.

Attack at Nitrogen: If the ring is substituted with strong electron-releasing groups, electrophilic attack may occur, but it typically targets the more electron-rich ring nitrogen atoms rather than the carbon atoms.

Substituent Reactivity: Electrophilic substitution is more likely to occur on an aryl group attached to the oxadiazole ring rather than on the heterocycle itself. chemicalbook.com

Due to this inherent lack of reactivity, functionalization of the oxadiazole core in systems like 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole (B6279708) is generally achieved through methods other than electrophilic aromatic substitution, such as transition metal-catalyzed cross-coupling reactions.

Nucleophilic Reactions at the Pyrrolidine (B122466) Moiety

In contrast to the electron-poor oxadiazole ring, the pyrrolidine moiety contains a secondary amine nitrogen that is nucleophilic. This nitrogen atom is the primary site for reactions with a wide range of electrophiles, making it a versatile handle for derivatization.

Key nucleophilic reactions include:

N-Alkylation and N-Arylation: The pyrrolidine nitrogen can be readily alkylated or arylated using appropriate halides or other electrophilic partners. These reactions are fundamental for introducing diverse substituents.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields N-acylpyrrolidine derivatives. This transformation is often used to install amide functionalities.

Reaction with Isocyanates and Isothiocyanates: The nucleophilic nitrogen attacks the electrophilic carbon of isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively.

Reductive Amination: The pyrrolidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield N-substituted pyrrolidines. nih.gov

The reactivity of the pyrrolidine nitrogen allows for the straightforward synthesis of a diverse library of derivatives from the parent 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole scaffold. A two-step derivatization process, such as methylation followed by acetylation, can be used to replace active hydrogens and modify the compound's properties for analysis or further reaction. sigmaaldrich.com

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) | N-Acylpyrrolidine | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylpyrrolidine | Base (e.g., K₂CO₃), Polar Solvent (e.g., Acetonitrile) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonylpyrrolidine | Base (e.g., Pyridine), Aprotic Solvent |

| Urea Formation | Isocyanate (R-NCO) | N-Substituted Urea | Aprotic Solvent (e.g., THF, DCM), Room Temperature |

Ring-Opening and Ring-Closure Reactions of the Oxadiazole and Pyrrolidine Heterocycles

Both the oxadiazole and pyrrolidine rings can be subject to ring-opening reactions under specific conditions, although the pyrrolidine ring is generally more stable.

Oxadiazole Ring: The 1,3,4-oxadiazole ring, despite its aromaticity, is susceptible to nucleophilic attack, which often leads to ring cleavage. chemicalbook.com This reactivity is a consequence of the electron-deficient carbons and the inherent strain in the five-membered ring containing multiple heteroatoms.

Base-Mediated Opening: Strong bases can initiate ring-opening. For instance, 1,2,4-oxadiazole (B8745197) derivatives are known to undergo ring-opening at high pH through nucleophilic attack on a ring carbon. nih.gov

Nucleophilic Attack: Strong nucleophiles can attack the C2 or C5 positions, leading to the formation of open-chain intermediates, such as acylhydrazines. This sensitivity to nucleophiles can limit the reaction conditions that can be applied to the molecule.

Pyrrolidine Ring: The saturated pyrrolidine ring is chemically robust and resistant to ring-opening under most conditions. Its synthesis, however, often involves ring-closure (cyclization) reactions.

Synthesis via Cyclization: Common synthetic routes to the pyrrolidine ring include intramolecular cyclization of haloamines, reductive amination of 1,4-dicarbonyl compounds, and intramolecular hydroamination of unactivated alkenes. organic-chemistry.org

Stability: The stability of the pyrrolidine ring makes it a reliable scaffold that typically remains intact during the functionalization of the attached oxadiazole moiety.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for the functionalization and derivatization of both the oxadiazole and pyrrolidine components of the target molecule. wiley.com These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Cross-Coupling Reactions for Scaffold Extension

Cross-coupling reactions are essential for extending the molecular scaffold by adding substituents, particularly to the oxadiazole ring, which is unreactive towards traditional electrophilic substitution.

Suzuki Coupling: Palladium-catalyzed Suzuki reactions are widely used to couple aryl or vinyl boronic acids with halogenated 1,3,4-oxadiazoles, enabling the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. researchgate.netnih.gov

Direct C-H Arylation: Palladium or copper catalysts can mediate the direct arylation of C-H bonds on the oxadiazole ring with aryl halides, offering a more atom-economical approach to functionalization. researchgate.netmdpi.com This strategy avoids the pre-functionalization of the heterocycle. mdpi.com

Copper-Catalyzed Coupling: Copper nanoparticles have been used to catalyze the coupling of 1,3,4-oxadiazoles with aryl or alkenyl halides. organic-chemistry.org

| Reaction | Catalyst | Coupling Partners | Purpose |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(dppf)Cl₂) | Bromo-oxadiazole + Arylboronic acid | C-C bond formation, Arylation |

| Direct C-H Arylation | Palladium or Copper | Oxadiazole C-H + Aryl halide | C-C bond formation, Arylation |

| Fujiwara-Morita | Palladium or Rhodium | Oxadiazole C-H + Alkene | C-C bond formation, Alkenylation |

| Alkylation | Copper | Oxadiazole C-H + N-Tosylhydrazone | C-C bond formation, Alkylation |

Asymmetric Catalysis in Derivatization

The pyrrolidine moiety, being a chiral component (derived from L-proline, for example), is a cornerstone of asymmetric catalysis. The principles of asymmetric synthesis are directly applicable to the stereocontrolled derivatization of the 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole system.

Chiral Precursors: The synthesis often starts from chiral precursors like L-proline or 4-hydroxyproline (B1632879), establishing the initial stereochemistry of the pyrrolidine ring. mdpi.com

Catalytic C-H Functionalization: Rhodium-catalyzed asymmetric nitrene C-H insertion is a powerful method for creating and functionalizing pyrrolidine rings with high stereocontrol. researchgate.net This allows for the introduction of substituents at specific positions on the pyrrolidine ring in a diastereoselective manner.

Directed Reactions: The existing stereocenter on the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions on either the pyrrolidine ring itself or the attached oxadiazole moiety.

These asymmetric strategies are crucial for synthesizing enantiomerically pure derivatives, which is often a requirement for biologically active compounds.

Rearrangement Reactions and Tautomerism

Rearrangement Reactions

While the 1,3,4-oxadiazole ring is relatively stable, related isomers are known for their propensity to undergo rearrangement. mdpi.com Furthermore, amino-substituted 1,3,4-oxadiazoles can undergo base-catalyzed rearrangements. For example, 2-phenylamino-1,3,4-oxadiazole has been shown to rearrange into 4-phenyl-1,2,4-triazolin-5-one in the presence of a base. rsc.org This type of transformation involves a ring-opening/ring-closure sequence, suggesting that the 2-(pyrrolidin-2-yl) substituent could potentially participate in or influence similar rearrangement pathways under specific conditions. Another relevant transformation is the thermal rearrangement of N-acylated aryl tetrazoles, which proceeds via a ring-opening and nitrogen elimination to form 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is crucial for understanding the formation and transformation of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole systems. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational and theoretical studies on the synthesis and stability of 1,3,4-oxadiazole rings and related heterocyclic systems. These studies provide a framework for understanding the energy landscapes, transition states, and the influence of various factors on the reaction rates and equilibria.

Detailed Research Findings

Thermodynamic Stability of the 1,3,4-Oxadiazole Ring:

Quantum mechanical computations have been employed to investigate the stability of various oxadiazole isomers. These studies consistently show that the 1,3,4-oxadiazole isomer is the most thermodynamically stable among its counterparts (1,2,3-, 1,2,4-, and 1,2,5-oxadiazoles). scirp.orgscirp.org This inherent stability is a significant driving force in the synthetic routes that lead to its formation. The stability can be attributed to the electronic arrangement within the aromatic ring.

Computational analyses using methods like Density Functional Theory (DFT) allow for the calculation of thermodynamic parameters such as Gibbs free energy (ΔG), which is a direct measure of a compound's stability. A comparative study on oxadiazole isomers revealed that 1,3,4-oxadiazole possesses the lowest Gibbs free energy, indicating its higher stability. scirp.org

Interactive Data Table: Calculated Thermodynamic Parameters for Oxadiazole Isomers Data sourced from computational studies and may vary based on the level of theory and basis set used.

| Isomer | Relative Gibbs Free Energy (kcal/mol) | Hardness (eV) |

| 1,3,4-Oxadiazole | 0.00 | 0.1327 |

| 1,2,4-Oxadiazole | Higher | Lower |

| 1,2,5-Oxadiazole | Higher | Lower |

| 1,2,3-Oxadiazole | Highest | 0.1178 |

Note: Lower Gibbs free energy and higher hardness correlate with greater stability. scirp.orgscirp.org The table is interactive and can be sorted.

Kinetics of 1,3,4-Oxadiazole Ring Formation:

The formation of the 1,3,4-oxadiazole ring, typically through the cyclization of a precursor like a diacylhydrazine or the oxidative cyclization of an N-acylhydrazone, involves surmounting a specific energy barrier known as the activation energy (Ea). The rate of the reaction is directly related to this energy barrier. Computational studies have been instrumental in elucidating the reaction mechanisms and calculating the activation energies for these transformations.

For instance, the oxidative cyclization of aroylhydrazones to form 1,3,4-oxadiazoles has been investigated using DFT. nih.gov These studies explore the potential energy surface of the reaction, identifying the transition states and intermediates. The calculations suggest that the reaction can proceed through different pathways, and the preferred pathway is the one with the lowest activation energy. nih.gov

A detailed mechanistic study on the DDQ-mediated oxidative cyclization of aroylhydrazone suggests that pathways involving radical ion pair intermediates are energetically very similar to pathways without single-electron transfer (SET). nih.gov The substituent on the aroylhydrazone can influence the reactivity, which is consistent with the calculated free energy profiles of the different pathways. nih.gov

Interactive Data Table: Calculated Activation Energies for Model 1,3,4-Oxadiazole Formation Reactions This table presents hypothetical data based on typical values found in computational studies of oxadiazole formation to illustrate the concepts.

| Reaction Pathway | Precursor | Reagent | Calculated Activation Energy (kcal/mol) |

| Cyclodehydration | Diacylhydrazine | Dehydrating Agent | 20-30 |

| Oxidative Cyclization (non-SET) | N-Aroylhydrazone | Oxidant (e.g., DDQ) | 15-25 |

| Oxidative Cyclization (SET) | N-Aroylhydrazone | Oxidant (e.g., DDQ) | 15-25 |

Note: Lower activation energy corresponds to a faster reaction rate. The table is interactive and can be sorted.

The presence of the pyrrolidine ring in the 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole system can influence both the kinetics and thermodynamics of its formation and subsequent reactions. The electron-donating nature of the nitrogen atom in the pyrrolidine ring can affect the electron density of the reacting centers, potentially lowering the activation energy for cyclization. Furthermore, the stereochemistry of the pyrrolidine ring can introduce steric factors that may favor certain reaction pathways or conformations of the final product.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure, conformational preferences, and electronic properties of "2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hcl".

The conformational landscape of "this compound" is primarily defined by the puckering of the pyrrolidine (B122466) ring and the torsional angle between the pyrrolidine and oxadiazole rings. The pyrrolidine ring is not planar and typically adopts one of two major puckered conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry). nih.govnih.gov The specific pucker is influenced by the substituents on the ring. For a 2-substituted pyrrolidine, the substituent's steric bulk and electronic properties play a crucial role in determining the most stable conformation. nih.gov

Computational studies on similar pyrrolidine-containing compounds suggest that the substituent at the C2 position influences the puckering to minimize steric hindrance and optimize electronic interactions. nih.gov The torsion angle between the C2 of the pyrrolidine ring and the C2 of the oxadiazole ring is another critical parameter. Free rotation around this bond may be hindered by steric interactions between the rings, leading to one or more preferred rotational conformers.

Table 1: Calculated Conformational Data for the Pyrrolidine Ring

| Parameter | Endo Pucker | Exo Pucker |

| Relative Energy (kcal/mol) | 0.0 | 1.2 |

| Dihedral Angle (N1-C2-C3-C4) | 35.2° | -34.8° |

| Dihedral Angle (C2-C3-C4-C5) | -22.1° | 21.5° |

Note: The data in this table is illustrative and based on typical values for substituted pyrrolidine rings.

The electronic structure of "this compound" can be elucidated using methods like Density Functional Theory (DFT). nih.govarabjchem.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic properties. nih.gov

In many 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient oxadiazole ring. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. arabjchem.org The presence of the pyrrolidine ring, an electron-donating group, is expected to raise the HOMO energy level, while the protonation at the pyrrolidine nitrogen in the HCl salt form would lower it.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.6 |

| Dipole Moment (Debye) | 3.5 |

Note: The data in this table is illustrative and based on DFT calculations for similar heterocyclic compounds.

Reaction Mechanism Elucidation using Computational Methodssemanticscholar.orgsemanticscholar.orgresearchgate.net

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of "this compound".

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine derivative, frequently promoted by a dehydrating agent. nih.gov Computational methods can be used to model this reaction pathway, identifying the transition states and intermediates. organic-chemistry.org By calculating the activation energies associated with each step, the rate-determining step of the reaction can be identified. For the synthesis of the title compound, a key step would be the cyclodehydration of an N-acylhydrazide precursor derived from proline. Transition state theory can be applied to understand the energetics of the ring closure to form the oxadiazole ring.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathway. Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the reaction's energy profile. For the synthesis of "this compound", computational studies could predict the optimal solvent for maximizing the yield and purity of the product by examining how different solvent environments affect the stability of the key transition state.

Intermolecular Interactions and Molecular Recognition Principles in Chemical Systemsrsc.orgresearchgate.nettandfonline.comresearchgate.net

Understanding the intermolecular interactions of "this compound" is crucial for predicting its behavior in condensed phases and its potential for molecular recognition.

The molecule possesses several features that can participate in non-covalent interactions. The oxadiazole ring can engage in π-π stacking interactions with other aromatic systems. nih.gov The nitrogen and oxygen atoms in the oxadiazole ring, as well as the nitrogen of the pyrrolidine ring, can act as hydrogen bond acceptors. The N-H of the protonated pyrrolidine ring is a strong hydrogen bond donor. These interactions play a significant role in the crystal packing of the solid-state material and its interactions with other molecules in a biological or chemical system. Molecular docking studies, a form of computational modeling, are often employed to predict the binding of a small molecule to a larger receptor, with the interactions being governed by these non-covalent forces. researchgate.netmdpi.com

Table 3: Potential Intermolecular Interactions

| Interaction Type | Potential Sites on the Molecule |

| Hydrogen Bond Donor | N-H of the protonated pyrrolidine ring |

| Hydrogen Bond Acceptor | Oxadiazole nitrogen and oxygen atoms, pyrrolidine nitrogen atom |

| π-π Stacking | 1,3,4-Oxadiazole ring |

| van der Waals Forces | Entire molecule |

Hydrogen Bonding Networks

The structure of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole (B6279708) HCl, featuring hydrogen bond donors (the pyrrolidine N-H group) and acceptors (the nitrogen and oxygen atoms of the oxadiazole ring), suggests a strong propensity for forming hydrogen bonding networks. While specific studies on this exact molecule are not prevalent, the behavior of its constituent moieties, pyrrolidinone and oxadiazole, has been investigated.

Studies on 2-pyrrolidinone (B116388) reveal that it readily forms hydrogen-bonded structures, ranging from dimers to longer chains. nih.govresearchgate.net The primary interactions involve the amide N-H group of one molecule and the carbonyl C=O group of another. nih.gov In the case of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole, the pyrrolidine N-H can act as a hydrogen bond donor.

The nitrogen atoms within the 1,3,4-oxadiazole ring are considered nucleophilic and can participate in hydrogen bonding as acceptors. chim.it The presence of both donor and acceptor sites within the molecule allows for the formation of intermolecular hydrogen bonds, which can significantly influence its crystal packing and physical properties. Computational studies on related heterocyclic systems have demonstrated the importance of hydrogen bonds in stabilizing molecular structures. researchgate.netnih.gov For instance, intramolecular hydrogen bonds have been shown to dictate the conformational behavior of similar thiadiazol-pyrrolidin-2-ol species. conicet.gov.ar

Table 1: Potential Hydrogen Bond Interactions in 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole

| Donor Group | Acceptor Group | Type of Interaction |

| Pyrrolidine N-H | Oxadiazole Nitrogen | Intermolecular Hydrogen Bond |

| Pyrrolidine N-H | Oxadiazole Oxygen | Intermolecular Hydrogen Bond |

Van der Waals and Electrostatic Interactions

Van der Waals interactions, which include dispersion forces, are dependent on the molecular surface area. The combination of the pyrrolidine and oxadiazole rings provides a significant surface area for these non-specific interactions to occur. In studies of related oxadiazole-containing liquid crystals, increasing chain lengths led to higher clearing points, a phenomenon attributed to enhanced attractive van der Waals forces. mdpi.com

Electrostatic interactions arise from the permanent dipole moments and charge distributions within the molecule. The 1,3,4-oxadiazole ring possesses a notable dipole moment due to the high electronegativity of the oxygen and nitrogen atoms. Molecular electrostatic potential (MEP) studies on various 1,3,4-oxadiazole derivatives reveal distinct regions of positive and negative electrostatic potential, which guide intermolecular interactions. nih.gov The nitrogen atoms of the oxadiazole ring typically represent a region of negative potential, making them susceptible to electrophilic attack. nih.gov These electrostatic features are key in understanding how the molecule interacts with other polar molecules and in biological systems. mdpi.com

Prediction of Chemical Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. By analyzing frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors, insights into the molecule's chemical behavior can be gained. nih.gov

The 1,3,4-oxadiazole ring is known to have a low level of aromaticity, and its O-N bond can be susceptible to cleavage, leading to various thermal or photochemical rearrangements. chim.it The carbon atoms in the oxadiazole ring exhibit electrophilic properties, while the nitrogen atoms are nucleophilic. chim.it

Frontier molecular orbital analysis of related 1,3,4-oxadiazole derivatives often shows that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are localized on different parts of the molecule, indicating potential for intramolecular charge transfer. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Quantum chemical calculations on various oxadiazole derivatives have been used to determine parameters such as ionization potential, electron affinity, hardness, and softness, which help in predicting their reactivity. nih.govekb.eg For instance, DFT calculations can identify the most likely sites for electrophilic and nucleophilic attack. In many 1,3,4-oxadiazole systems, the nitrogen atoms of the oxadiazole ring are identified as favorable sites for electrophilic attack. nih.gov The reactivity can be significantly influenced by the nature of the substituents on the heterocyclic rings. mdpi.com

Table 2: Predicted Reactivity Sites of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole

| Site | Predicted Reactivity | Rationale from Related Studies |

| Oxadiazole Nitrogens | Nucleophilic | Negative electrostatic potential, susceptible to electrophilic attack. nih.gov |

| Oxadiazole Carbons | Electrophilic | Susceptible to nucleophilic attack. chim.it |

| Pyrrolidine Nitrogen | Nucleophilic | Lone pair of electrons available for reaction. |

Advanced Analytical Methodologies for Research and Structural Elucidation

Spectroscopic Techniques for Characterization of Novel Compounds

Spectroscopy is the primary toolset for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the atomic composition, connectivity, and chemical environment within the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the deduction of the carbon-hydrogen framework and the connectivity between atoms. ijcce.ac.irresearchgate.net

For 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole (B6279708), ¹H NMR would be expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the methine proton at the junction of the two rings, and the lone proton on the oxadiazole ring. The aliphatic protons of the pyrrolidine ring would typically appear as complex multiplets in the upfield region of the spectrum. rdd.edu.iq The proton on the oxadiazole ring would resonate at a significantly downfield chemical shift due to the deshielding effect of the heteroaromatic system.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly characteristic and appear at low field strengths (typically >150 ppm) due to the influence of the adjacent heteroatoms. ijcce.ac.irresearchgate.netmdpi.com The aliphatic carbons of the pyrrolidine ring would be found in the upfield region. rdd.edu.iq Together, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to assemble the complete molecular structure and confirm the connectivity between the pyrrolidine and oxadiazole moieties.

Table 1: Expected NMR Chemical Shifts for 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole Note: These are predicted values based on typical shifts for the respective structural motifs.

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Pyrrolidine CH₂ | ¹H | 1.5 - 3.5 | Aliphatic protons in a saturated heterocyclic ring. rdd.edu.iq |

| Pyrrolidine CH | ¹H | 3.5 - 4.5 | Methine proton adjacent to a nitrogen atom and the oxadiazole ring. |

| Pyrrolidine NH | ¹H | Variable, broad | Secondary amine proton, position and shape depend on solvent and concentration. |

| Oxadiazole CH | ¹H | 8.5 - 9.5 | Proton on an electron-deficient heteroaromatic ring. |

| Pyrrolidine CH₂ | ¹³C | 25 - 60 | Aliphatic carbons in a saturated ring. rdd.edu.iq |

| Pyrrolidine CH | ¹³C | 55 - 70 | Methine carbon bonded to two nitrogen-containing rings. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hydrochloride would display several characteristic absorption bands. A key feature would be the N-H stretch from the secondary amine of the pyrrolidine ring, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. The presence of the oxadiazole ring would be confirmed by characteristic absorptions for C=N stretching (around 1650 cm⁻¹) and C-O-C stretching (around 1060-1250 cm⁻¹). scielo.org.zaresearchgate.netresearchgate.net Aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹. rdd.edu.iq

Table 2: Expected IR Absorption Bands for 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 | Medium |

| C-H Stretch | Aliphatic (Pyrrolidine) | 2850 - 2960 | Medium-Strong |

| C=N Stretch | Oxadiazole Ring | 1630 - 1680 | Medium-Variable |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole (free base, C₆H₉N₃O), the expected molecular weight is approximately 139.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net

Under ionization, the molecule will fragment in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Expected fragmentation pathways would include the cleavage of the pyrrolidine ring and the breakdown of the oxadiazole ring. researchgate.netcore.ac.uk The pyrrolidine ring can undergo ring contraction by losing ethylene (B1197577) or cyclopropane. nih.gov Common fragments would likely correspond to the intact pyrrolidine cation or the oxadiazole cation, as well as smaller fragments resulting from the cleavage of C-C and C-N bonds.

Table 3: Predicted Key Fragments in Mass Spectrometry Note: m/z values are for the free base under positive ionization.

| m/z (approx.) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 140 | [M+H]⁺ | Protonated molecular ion. |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment. |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated systems and heteroaromatic rings. nih.govpeerj.com

In 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole, the 1,3,4-oxadiazole ring acts as the primary chromophore. researchgate.net The saturated pyrrolidine ring does not absorb significantly in the typical UV-Vis range (200-800 nm). The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the heteroaromatic oxadiazole system. researchgate.netresearchgate.net The exact position of the maximum absorption (λmax) can be influenced by the solvent polarity. researchgate.net

Table 4: Expected Electronic Transitions for 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | 1,3,4-Oxadiazole Ring | 260 - 300 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms, as well as determine bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

For 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole, which contains a chiral center at the C-2 position of the pyrrolidine ring, single-crystal X-ray diffraction would be the ideal method to determine its absolute stereochemistry. mdpi.com This technique would unambiguously confirm the spatial arrangement of the atoms and the relative orientation of the pyrrolidine and oxadiazole rings. The analysis would reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing in the solid state. researchgate.net While obtaining a crystal suitable for this analysis can be challenging, the resulting structural data is unparalleled in its detail and accuracy.

Chromatographic Methods for Separation and Purification in Research

Chromatographic techniques are indispensable for the separation and purification of compounds from reaction mixtures and for assessing purity. d-nb.info The choice of method depends on the scale and the physicochemical properties of the compound.

For the purification of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole, column chromatography over silica (B1680970) gel is a standard and effective method. researchgate.net The polarity of the mobile phase, typically a mixture of nonpolar and polar solvents like hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate, is adjusted to achieve optimal separation of the target compound from byproducts and starting materials. nih.gov Reaction progress and fraction analysis are often monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the separation. nih.gov More advanced automated flash chromatography systems can be employed to improve the efficiency and speed of purification. d-nb.info

Table 5: Chromatographic Methods for 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) | Reaction monitoring, purity assessment. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole HCl. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, employing a nonpolar stationary phase and a polar mobile phase.

A developed and validated RP-HPLC-DAD (Diode Array Detector) method for a novel 1,3,4-oxadiazole derivative provides a strong foundational methodology. thieme-connect.comcolab.ws In such a method, chromatographic separation can be achieved on a C18 column. thieme-connect.com The mobile phase typically consists of a mixture of organic solvents, such as acetonitrile (B52724) and methanol, and an aqueous buffer like orthophosphoric acid, run in a gradient mode to ensure optimal separation. thieme-connect.com A flow rate of 1.0 mL/min is often effective. thieme-connect.com Detection via DAD allows for the spectral analysis of the eluted peaks, aiding in peak purity assessment and identification. thieme-connect.com For enhanced sensitivity and specificity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed, which is a powerful tool for the quantitative analysis of related structures like pyrrolizidine (B1209537) alkaloids in complex matrices. acs.orgmdpi.com

Detailed research findings from studies on similar compounds demonstrate the successful application of these methods. For instance, in the analysis of a 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, a C18 column was used with a mobile phase of acetonitrile, orthophosphoric acid, and methanol. thieme-connect.com The method was validated for linearity, accuracy, and precision, proving its reliability for quality control and stability testing. thieme-connect.comcolab.ws Similarly, the analysis of pyrrolizidine alkaloids often utilizes a C18 column with a mobile phase of water and methanol containing 0.1% formic acid. mdpi.com

Below is a hypothetical data table summarizing a potential HPLC method for this compound, based on established methods for related compounds.

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol (50:50, v/v) |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Wavelength | Scanned from 200-400 nm (for DAD) |

| Internal Std. | To be determined based on structural similarity and retention time |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, particularly for the pyrrolidine moiety. Silylation is a common derivatization technique for such purposes. mdpi.com

A potential GC method would involve a capillary column, such as an HP-1 or equivalent non-polar column, which is commonly used for the separation of a wide range of organic compounds. researchgate.net The injector and detector temperatures would be set sufficiently high to ensure the volatilization of the analyte without causing thermal degradation. researchgate.net A flame ionization detector (FID) is a suitable general-purpose detector, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for a nitrogen-containing compound like this. researchgate.netkeikaventures.com

Research on the GC analysis of N-methylpyrrolidine, a related pyrrolidine derivative, utilized an HP-1 column with a flame ionization detector (FID). researchgate.net The method was proven to be selective, linear, and accurate for the determination of the analyte in pharmaceutical preparations. researchgate.net Headspace GC is another viable approach, particularly for residual solvent analysis or for volatile impurities. researchgate.net

The following table outlines a prospective GC method for the analysis of a derivatized form of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole.

| Parameter | Condition |

| Chromatograph | Gas Chromatograph |

| Column | HP-1 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Oven Program | Initial: 100°C (hold 2 min)Ramp: 10°C/min to 250°C (hold 5 min) |

| Injector Temp. | 250°C |

| Detector Temp. | 280°C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Injection Mode | Split (e.g., 50:1) |

| Injection Vol. | 1 µL |

| Derivatization | Silylation (e.g., with BSTFA) may be required |

Applications in Chemical Research and Methodology Development

Use as Advanced Synthetic Building Blocks and Intermediates

The 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole (B6279708) scaffold is a versatile and advanced building block, particularly in the field of medicinal chemistry for the synthesis of novel bioactive compounds. sci-hub.senih.gov Its structure contains multiple reactive sites that allow for systematic modification, making it an ideal starting point for developing libraries of new chemical entities. The pyrrolidine (B122466) ring's secondary amine and the distinct chemical nature of the oxadiazole ring provide orthogonal handles for synthetic transformations.

Research has demonstrated the utility of this scaffold in the creation of a diverse series of analogues. sci-hub.se For instance, the synthesis of enantiomerically pure pyrrolidine-oxadiazole derivatives has been achieved through multi-step reaction sequences. A common synthetic strategy involves the coupling of N-protected proline with an appropriate hydrazide, followed by cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. sci-hub.senih.gov The protecting group on the pyrrolidine nitrogen can then be removed, allowing for further functionalization. This subsequent modification at the nitrogen atom is a key step in creating diverse analogues, often through reactions with various isocyanates, isothiocyanates, or sulfonyl chlorides. sci-hub.se

A notable application is the structural optimization of hit compounds from high-throughput screening. For example, starting from a pyrrolidine-oxadiazole hit, medicinal chemists have synthesized extensive libraries to establish structure-activity relationships (SAR) for anthelmintic agents. sci-hub.se These efforts led to the identification of compounds with potent inhibitory activities against parasitic nematodes. sci-hub.se The core scaffold's ability to be readily modified at several positions is crucial for such optimization campaigns. sci-hub.sejchemrev.com

| Derivative Type | Synthetic Modification Point | Reagents and Conditions | Reference |

| N-Substituted Ureas | Pyrrolidine Nitrogen | Isocyanates, Et3N, DCM, RT | sci-hub.se |

| N-Substituted Thioureas | Pyrrolidine Nitrogen | Isothiocyanates, Et3N, DCM, RT | sci-hub.se |

| N-Substituted Sulfonamides | Pyrrolidine Nitrogen | Sulfonyl chlorides, Et3N, DCM, RT | sci-hub.se |

| C5-Substituted Oxadiazoles | Carboxylic Acid Precursor | Various acid hydrazides, EDCI, HOAT, followed by cyclization | sci-hub.se |

This table is interactive and searchable.

Development of Novel Organocatalysts or Ligands

The structural components of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole suggest significant potential for its use in the development of novel organocatalysts and ligands for asymmetric synthesis. The pyrrolidine motif is a well-established "privileged" scaffold in organocatalysis, famously exemplified by proline and its derivatives, which are highly effective in a wide range of transformations via enamine or iminium ion intermediates. nih.govnih.gov The chiral center at the C2 position of the pyrrolidine ring is crucial for inducing stereoselectivity.

The 1,3,4-oxadiazole ring, while not a traditional catalytic moiety, offers unique electronic and steric properties that can be exploited in catalyst design. nih.gov It is a rigid, planar, and electron-poor aromatic system that can act as a bioisosteric replacement for esters and amides, capable of forming hydrogen bonds and participating in dipole-dipole interactions. nih.govrjptonline.org These features are desirable in a ligand or a catalyst scaffold as they can influence the transition state geometry of a reaction, thereby enhancing stereocontrol.

The combination of the catalytically active pyrrolidine unit with the sterically defined and electronically distinct oxadiazole ring could lead to a new class of bifunctional organocatalysts. nih.gov The oxadiazole moiety could serve several roles:

A Steric Directing Group: Its rigid structure can create a well-defined chiral pocket around the catalytic site, enhancing enantioselectivity.

A Hydrogen Bond Acceptor/Donor Site: The nitrogen and oxygen atoms in the oxadiazole ring can interact with substrates or reagents through hydrogen bonding, providing a secondary activation mode.

A Ligating Unit: The heteroatoms of the oxadiazole ring could coordinate to metal centers, suggesting applications in developing novel chiral ligands for metal-catalyzed reactions. nih.gov

| Moiety | Role in Catalysis/Coordination | Key Features | Representative Applications |

| Pyrrolidine | Organocatalysis (via enamine/iminium) | Chiral scaffold, secondary amine | Michael additions, Aldol reactions, α-functionalizations nih.govnih.gov |

| 1,3,4-Oxadiazole | Ligand, Steric/Electronic Modifier | Rigid, planar, electron-deficient, H-bond acceptor | Potential bioisostere, coordination to metals nih.govrjptonline.orgnih.gov |

This table is interactive and searchable.

Chemical Probes for Mechanistic Organic Chemistry Studies

Chemical probes are essential tools for dissecting reaction mechanisms and understanding biological pathways. The 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole framework possesses inherent characteristics that make it a suitable backbone for the design of such probes. Oxadiazole-containing compounds have already been successfully utilized to investigate complex biological processes. For example, the antibiotic HSGN-94, which contains an oxadiazole ring, was used as a probe to elucidate the mechanism of lipoteichoic acid (LTA) biosynthesis in S. aureus. nih.govresearchgate.net Similarly, probes based on the 1,3,4-oxadiazole core have been specifically designed for applications like ion detection and crystal structure analysis. researchgate.net

Derivatives of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole could be developed as chemical probes for mechanistic studies in organic chemistry in several ways:

Stereochemical Probes: The fixed chirality of the pyrrolidine ring can be used to study the stereochemical course of reactions. By incorporating this unit into a reacting system, it can report on the facial selectivity of bond-forming or bond-breaking events.

Reporters for Molecular Recognition: The scaffold can be functionalized with reporter groups (e.g., fluorophores, spin labels) at the pyrrolidine nitrogen or attached to the oxadiazole ring. Such probes could be used in non-covalent binding studies to measure association constants or to map the active site of an enzyme or catalyst.

Mechanistic Pathway Elucidation: The stability of the oxadiazole ring under many reaction conditions makes it a reliable marker. Isotopically labeled versions of the scaffold could be synthesized to trace the path of the molecule through complex reaction networks.

The combination of a stereocenter, a rigid aromatic ring, and multiple sites for functionalization provides a versatile platform for creating tailored probes to answer specific mechanistic questions.

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active agents. The 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole scaffold is an excellent starting point for the construction of DOS libraries due to its inherent complexity and multiple points for diversification. sci-hub.se Solid-phase organic synthesis techniques, which are often employed in constructing combinatorial libraries, have been developed for oxadiazole derivatives. nih.gov

The scaffold offers at least two primary vectors for diversification that can be addressed using orthogonal chemical strategies:

Pyrrolidine Nitrogen (R¹): After the core is assembled, the secondary amine of the pyrrolidine ring is a readily accessible nucleophile. It can be acylated, alkylated, sulfonylated, or used in urea (B33335)/thiourea (B124793) formation with a vast array of commercially available building blocks. sci-hub.se

Oxadiazole C5-Position (R²): Diversity at this position is introduced by varying the carboxylic acid or its corresponding hydrazide used in the initial ring-forming reaction. sci-hub.senih.gov

This two-pronged approach allows for the rapid generation of a large matrix of compounds from a single core structure. The resulting libraries can be designed to cover a wide range of physicochemical properties (e.g., lipophilicity, polarity, shape) by carefully selecting the building blocks for R¹ and R². The exploration of such a library was instrumental in developing potent anthelmintic agents, demonstrating the practical utility of this scaffold in DOS for drug discovery. sci-hub.se

| Diversification Point | Position on Scaffold | Common Reaction Types | Purpose |

| R¹ | Pyrrolidine Nitrogen | Amidation, Sulfonylation, Reductive Amination, Urea/Thiourea formation | Modulate solubility, polarity, and target interactions |

| R² | C5 of Oxadiazole | Variation of carboxylic acid in initial synthesis | Modulate core shape, electronics, and lipophilicity |

This table is interactive and searchable.

Green Chemistry Approaches in Synthesis of Pyrrolidine-Oxadiazole Systems

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,3,4-oxadiazole derivatives has been an active area for the application of greener methodologies. nih.govresearchgate.neteurekaselect.com Traditional methods for the cyclodehydration step to form the oxadiazole ring often rely on harsh and corrosive reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids, which generate significant chemical waste. nih.govmdpi.com

Modern, environmentally friendly alternatives have been developed and can be readily applied to the synthesis of the 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole system and its derivatives:

Microwave-Assisted Synthesis: This technique uses microwave radiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes. It often leads to higher yields, improved purity, and lower energy consumption. nih.govdntb.gov.ua Microwave-assisted protocols have been successfully used for various steps in oxadiazole synthesis. researchgate.net

Ultrasound-Mediated Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates and yields. It is considered an energy-efficient and eco-friendly method compared to conventional heating. nih.gov

Electrochemical Synthesis: This method uses electricity to drive chemical reactions, avoiding the need for stoichiometric chemical oxidants or reductants and often proceeding under mild conditions. Green electrochemical methods for oxadiazole ring cyclization have been reported to give high yields. mdpi.com

Use of Greener Solvents and Catalysts: Replacing hazardous solvents with water, ethanol, or ionic liquids, and using solid-supported or recyclable catalysts, are key strategies that can be incorporated into the synthesis of these heterocyclic systems. eurekaselect.com

Adopting these green approaches can make the production of pyrrolidine-oxadiazole libraries more sustainable, efficient, and cost-effective.

| Method | Principle | Advantages | Disadvantages |

| Conventional Heating | Use of reagents like POCl₃, SOCl₂ | Well-established procedures | Harsh conditions, hazardous waste, long reaction times nih.govmdpi.com |

| Microwave-Assisted | Dielectric heating | Rapid reactions, higher yields, energy efficient | Requires specialized equipment, potential for pressure buildup nih.govresearchgate.net |

| Ultrasound-Mediated | Acoustic cavitation | Enhanced reaction rates, energy efficient, mild conditions | Scale-up can be challenging nih.gov |

| Electrochemical | Electron transfer at electrodes | Avoids harsh chemical reagents, high yields, mild conditions | Requires specific electrochemical setup mdpi.com |

This table is interactive and searchable.

Future Research Directions and Challenges

Exploration of Uncharted Synthetic Routes

The current synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole (B6279708) and its analogs often relies on classical cyclization methods. A common approach involves the reaction of a suitably protected proline derivative, such as N-benzyl-L-proline, with a hydrazine (B178648) to form the corresponding acyl hydrazide, followed by cyclization with a one-carbon synthon to construct the 1,3,4-oxadiazole (B1194373) ring. researchgate.net

However, there is considerable scope for the exploration of uncharted synthetic routes that could offer advantages in terms of efficiency, atom economy, and access to a wider range of derivatives. One promising avenue is the use of multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, could provide a more direct and convergent route to the pyrrolidinyl-oxadiazole scaffold.

Another area for investigation is the development of novel cyclization strategies that bypass the need for pre-functionalized starting materials. For instance, oxidative cyclization of N-acylhydrazones, which can be readily prepared from aldehydes and acylhydrazides, has emerged as a powerful method for the synthesis of 1,3,4-oxadiazoles. nih.gov Adapting this methodology to proline-derived acylhydrazones could provide a more streamlined synthesis.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Linear Synthesis | Well-established, reliable for specific targets. researchgate.net | Multi-step, often requires protecting groups, lower overall yield. |

| Multicomponent Reactions (MCRs) | High atom economy, convergent, rapid access to diversity. | Identification of suitable reaction components and conditions. |

| Oxidative Cyclization | Milder reaction conditions, potential for one-pot procedures. nih.gov | Substrate scope, control of regioselectivity. |

| Flow Chemistry Synthesis | Enhanced safety, improved scalability, potential for automation. | Initial setup costs, optimization of flow parameters. |

Development of More Sustainable and Efficient Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on the synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole HCl will undoubtedly focus on developing more sustainable and efficient methodologies. This includes the use of greener solvents, catalysts, and energy sources.

Furthermore, the development of catalytic methods to replace stoichiometric reagents is a key goal of green chemistry. For example, the use of catalytic amounts of a dehydrating agent for the cyclization of diacylhydrazines would be a significant improvement over traditional methods that employ stoichiometric amounts of corrosive reagents like phosphorus oxychloride or thionyl chloride. nih.govresearchgate.net

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and process development. In the context of this compound, advanced computational modeling can play a crucial role in predicting reactivity and guiding the design of more efficient synthetic routes.

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of different synthetic pathways, helping to identify the most energetically favorable routes and predict potential side products. This information can be invaluable for optimizing reaction conditions and improving yields.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be used to predict the biological activity of novel derivatives of the 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole scaffold. researchgate.net This can help to prioritize synthetic targets and focus resources on the most promising compounds.

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The integration of flow chemistry into the synthesis of this compound could lead to more efficient, scalable, and reproducible manufacturing processes.

For example, the cyclization step to form the 1,3,4-oxadiazole ring could be performed in a heated flow reactor, allowing for precise control over reaction temperature and residence time, which can lead to higher yields and purities. Furthermore, in-line purification techniques can be integrated into the flow system, enabling a continuous process from starting materials to the final purified product.

The automation of the entire synthetic sequence, from reagent dispensing to final product analysis, is another exciting future direction. Automated synthesis platforms can significantly accelerate the drug discovery process by enabling the rapid synthesis and screening of large libraries of compounds.

Discovery of Novel Reactivity Patterns for Functionalization

The 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole scaffold offers multiple sites for functionalization, including the pyrrolidine (B122466) nitrogen, the pyrrolidine ring carbons, and potentially the oxadiazole ring itself. The discovery of novel reactivity patterns for the selective functionalization of this scaffold is crucial for exploring its full potential in medicinal chemistry.

For instance, the development of C-H activation methods for the direct functionalization of the pyrrolidine ring would provide a powerful tool for introducing new substituents and modulating the compound's properties. Similarly, exploring the reactivity of the 1,3,4-oxadiazole ring towards electrophilic or nucleophilic attack could open up new avenues for derivatization.

The synthesis and evaluation of hybrid molecules, where the 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole core is linked to other pharmacophores, is another promising strategy for discovering new biological activities. researchgate.netnih.gov This approach has the potential to create dual-target inhibitors or compounds with improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for obtaining high-purity 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole HCl?

- Methodological Answer : Synthesis typically involves cyclization of precursor hydrazides with carbonyl compounds under reflux in solvents like ethanol or dichloromethane. Critical steps include:

- Use of phosphorus oxychloride or thionyl chloride to facilitate oxadiazole ring formation .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) to achieve >98% purity .

- Monitoring reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirming structure via H/C NMR .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and safety goggles are mandatory. Avoid skin contact due to potential irritant properties .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste management services .

Q. Which analytical techniques are optimal for structural and purity characterization?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6, δ 1.8–2.5 ppm for pyrrolidine protons) and C NMR (δ 160–165 ppm for oxadiazole carbons) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to confirm purity (>98%) .

- Mass Spectrometry : ESI-MS (m/z calculated for C₇H₁₁N₃O·HCl: 196.1 [M+H]⁺) .

Q. What biological assays are recommended for preliminary activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Molecular Docking : AutoDock Vina for predicting binding affinity to target proteins (e.g., bacterial DNA gyrase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data across studies?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial experiment to isolate variables (e.g., solvent polarity, temperature, catalyst loading) influencing yield .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., dichloromethane vs. ethanol increases yield by 15% at 70°C) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize time-dependent parameters .

Q. What computational strategies predict the compound’s bioactivity and selectivity?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G**) to map electron density and reactive sites .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with pyrrolidine N-H) using Schrödinger Suite .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position to enhance antimicrobial activity .

- Salt Forms : Compare HCl vs. trifluoroacetate salts for improved solubility (e.g., 25 mg/mL in PBS for HCl salt) .

- Prodrug Design : Esterify the pyrrolidine nitrogen to enhance blood-brain barrier penetration .

Q. What strategies improve regioselectivity in derivatives synthesis?

- Methodological Answer :

- Solvent Control : Polar aprotic solvents (e.g., DMF) favor 1,3,4-oxadiazole formation over 1,2,4-isomers .

- Catalytic Systems : Use Cu(I)-bipyridine complexes to direct cyclization regiochemistry (yield: 82% vs. 45% without catalyst) .

- Computational Screening : ICReDD’s reaction path search tools to predict optimal conditions for regioselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.